D-Glyceric acid calcium dihydrate is a salt formed by the reaction of D-glyceric acid (a type of sugar acid) with calcium hydroxide and containing two molecules of water (dihydrate). It is a chiral molecule, meaning it has a non-superimposable mirror image (L-enantiomer). This specific form, the D-enantiomer, is found naturally in some biological processes [].
The compound has applications in scientific research, particularly in electrocatalysis and organic synthesis [].
D-Glyceric acid calcium dihydrate has a linear molecular structure with the following key features [, ]:
The presence of multiple hydroxyl groups and the carboxylate group makes the molecule polar and able to form hydrogen bonds, influencing its solubility and interactions with other molecules.
D-Glyceric acid calcium dihydrate can participate in various chemical reactions, including:
Ca(OH)2 + 2C3H6O4 → Ca(C3H5O4)2 + 2H2O (Eq. 1)
D-Glyceric acid is an intermediate metabolite in the glycolysis pathway, the primary process by which cells convert glucose into energy (ATP) . During glycolysis, D-glyceraldehyde 3-phosphate is converted to D-glycerate 1,3-bisphosphate, which is subsequently hydrolyzed to D-glyceric acid and inorganic phosphate .
Understanding the regulation and function of D-glyceric acid within glycolysis is crucial for researchers investigating various diseases like cancer, where altered cellular metabolism is a hallmark .
D-Glyceric acid can also be a substrate for other metabolic pathways. For instance, it can be converted back into glucose through gluconeogenesis, a process for generating glucose from non-carbohydrate precursors . Research on these alternative pathways involving D-glyceric acid can provide insights into cellular adaptation and survival mechanisms under different nutrient conditions.
D-Glyceric acid exists in two stereoisomers, D- and L- forms. D-Glyceric acid calcium dihydrate refers specifically to the D-isomer. Research involving chiral analysis may utilize D-Glyceric acid as a reference standard to distinguish between D- and L- isomers of other molecules due to their different physical properties like optical rotation .